6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride
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Overview
Description
6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride typically involves the reaction of 6-methoxy-1,3-benzothiazole with pyridin-3-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used reagents include 3-methoxy-2-hydroxybenzaldehyde and 1,3-thiazol-2-amine . The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave irradiation can be employed to reduce reaction times and increase product yields .
Chemical Reactions Analysis
Types of Reactions
6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, such as diazo-coupling, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can chelate metal ions, which enhances its bioactivity. It also interacts with microbial cell membranes, leading to disruption and inhibition of microbial growth . The pathways involved include oxidative stress and inhibition of key enzymes in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its anti-tetanus activity.
6-Ethoxy-1,3-benzothiazole-2-amine: Used in the synthesis of Schiff base ligands.
6-Methyl-1,3-benzothiazol-2-yl: Utilized in the preparation of various heterocyclic compounds.
Uniqueness
6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride is unique due to its specific structure, which combines the benzothiazole and pyridine moieties. This unique structure contributes to its diverse range of applications and its effectiveness in various chemical and biological processes .
Properties
IUPAC Name |
6-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.ClH/c1-17-9-3-5-10-12(6-9)18-13(16-10)11-4-2-8(14)7-15-11;/h2-7H,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPXQDKHRGZLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=NC=C(C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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